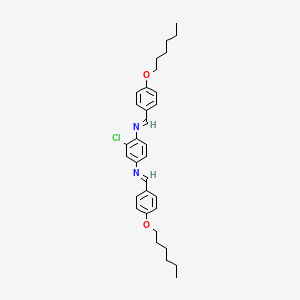
N,N'-Bis-(4-hexyloxybenzylidene)-2-chloro-1,4-phenylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis-(4-hexyloxybenzylidene)-2-chloro-1,4-phenylenediamine is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(4-hexyloxybenzylidene)-2-chloro-1,4-phenylenediamine typically involves the condensation reaction between 4-hexyloxybenzaldehyde and 2-chloro-1,4-phenylenediamine. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis-(4-hexyloxybenzylidene)-2-chloro-1,4-phenylenediamine may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as solvent extraction, crystallization, and purification to achieve the desired quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-(4-hexyloxybenzylidene)-2-chloro-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development and therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which N,N’-Bis-(4-hexyloxybenzylidene)-2-chloro-1,4-phenylenediamine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating cellular signaling pathways, and inducing changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis-(2-hydroxy-4-hexyloxybenzylidene)-1,4-phenylenediamine
- N,N’-Bis-(4-methoxybenzylidene)-2-chloro-1,4-phenylenediamine
- N,N’-Bis-(4-ethoxybenzylidene)-2-chloro-1,4-phenylenediamine
Uniqueness
N,N’-Bis-(4-hexyloxybenzylidene)-2-chloro-1,4-phenylenediamine stands out due to its specific combination of hexyloxybenzylidene groups and a chlorinated phenylenediamine core
Properties
CAS No. |
57134-17-5 |
|---|---|
Molecular Formula |
C32H39ClN2O2 |
Molecular Weight |
519.1 g/mol |
IUPAC Name |
N-[3-chloro-4-[(4-hexoxyphenyl)methylideneamino]phenyl]-1-(4-hexoxyphenyl)methanimine |
InChI |
InChI=1S/C32H39ClN2O2/c1-3-5-7-9-21-36-29-16-11-26(12-17-29)24-34-28-15-20-32(31(33)23-28)35-25-27-13-18-30(19-14-27)37-22-10-8-6-4-2/h11-20,23-25H,3-10,21-22H2,1-2H3 |
InChI Key |
BNYXPXVYAZRGLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=C(C=C3)OCCCCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















